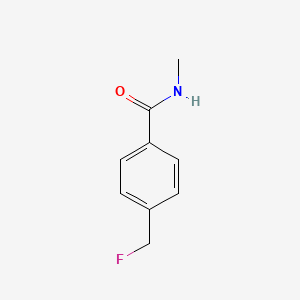

4-(fluoromethyl)-N-methylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(fluoromethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCIIZHXSSAGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoromethyl N Methylbenzamide

Established Synthetic Routes for 4-(Fluoromethyl)-N-Methylbenzamide Core Structure

The established synthetic pathways to this compound typically involve a multi-step process, beginning with the synthesis of a suitable precursor, followed by the formation of the amide bond.

Precursor Synthesis and Intermediate Derivatization

The primary precursor for the synthesis of this compound is 4-(fluoromethyl)benzoic acid. The synthesis of this key intermediate can be approached from several starting materials. A common strategy involves the halogen exchange of a more readily available 4-(bromomethyl)benzoic acid. This transformation can be achieved using a nucleophilic fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance reactivity in an organic solvent.

Alternatively, 4-(fluoromethyl)benzoic acid can be prepared from 4-methylbenzoic acid (p-toluic acid) through a two-step process. The first step is a radical bromination of the methyl group to yield 4-(bromomethyl)benzoic acid, which is then subjected to fluorination as described above.

Another potential route starts from 4-(trifluoromethyl)benzoic acid, a commercially available reagent. chemicalbook.comchemicalbook.commedchemexpress.comsigmaaldrich.com While the direct conversion of a trifluoromethyl group to a monofluoromethyl group is challenging, it represents a possible, albeit more complex, synthetic avenue.

Table 1: Synthetic Routes for 4-(Fluoromethyl)benzoic Acid This table is generated based on established chemical principles for analogous transformations, as direct literature on this specific synthesis is sparse.

| Starting Material | Intermediate | Reaction Type | Key Reagents |

|---|---|---|---|

| 4-(Bromomethyl)benzoic acid | N/A | Nucleophilic Substitution (Halogen Exchange) | KF, Phase-transfer catalyst (e.g., 18-crown-6) |

| 4-Methylbenzoic acid | 4-(Bromomethyl)benzoic acid | Radical Bromination | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) |

Strategic Functionalization of the Benzamide (B126) Moiety

The formation of the amide bond in this compound is a crucial step, typically achieved by coupling 4-(fluoromethyl)benzoic acid with methylamine (B109427). youtube.com This reaction generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

A widely used method involves the use of coupling reagents. luxembourg-bio.comgoogle.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) activate the carboxylic acid to form a reactive intermediate that readily reacts with methylamine to form the desired amide. sigmaaldrich.com

Another common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically done using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(fluoromethyl)benzoyl chloride is then reacted with methylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 2: Amide Formation Strategies This table summarizes common methods applicable to the synthesis of this compound.

| Method | Activating/Coupling Agent | Key Features |

|---|---|---|

| Coupling Reagent | DCC, HATU, etc. | Mild reaction conditions, high yields. |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Highly reactive intermediate, requires careful handling. |

Stereoselective Synthesis Approaches for Analogous Fluorinated Benzamides

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for creating analogous fluorinated benzamides with chiral centers, which can have significant implications for their biological activity. Stereoselective fluorination can be achieved through various methods, often employing chiral auxiliaries or catalysts. beilstein-journals.orgnih.govacs.org

For instance, the asymmetric fluorination of enamides derived from chiral auxiliaries has been shown to proceed with high diastereoselectivity. acs.org This approach could be adapted to synthesize α-fluorinated benzamide analogues. Another strategy involves the stereoselective reduction of a prochiral ketone precursor to a chiral alcohol, which can then be converted to a chiral fluorinated compound.

The development of catalytic enantioselective fluorination reactions is an active area of research. rsc.orgacs.org These methods utilize a chiral catalyst to control the stereochemical outcome of the fluorination step, offering a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. While direct application to the benzene (B151609) ring is not straightforward, these principles are foundational for creating chiral fluorinated benzamide derivatives.

Novel Synthetic Protocols and Green Chemistry Applications

Recent advancements in organic synthesis have emphasized the development of more sustainable and efficient methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalytic Approaches in Benzamide Formation

The direct catalytic amidation of carboxylic acids with amines is a highly attractive green alternative to traditional methods that rely on stoichiometric activating agents. researchgate.net Various catalytic systems have been developed for this purpose. Boron-based catalysts, for example, have been shown to effectively promote the dehydrative coupling of carboxylic acids and amines. dur.ac.uk

Transition metal catalysts, including those based on zirconium, titanium, and copper, have also been successfully employed for direct amidation. scielo.brorganic-chemistry.orgrsc.org These catalysts can often be used in low concentrations and can be recycled and reused, further enhancing the sustainability of the process. For the synthesis of this compound, employing a catalytic amount of a Lewis acid like TiF₄ could facilitate the direct reaction between 4-(fluoromethyl)benzoic acid and methylamine. rsc.org

Table 3: Catalytic Systems for Direct Amidation This table presents examples of catalysts that could be applied to the synthesis of the target compound.

| Catalyst Type | Example | Potential Advantages |

|---|---|---|

| Boron-based | Arylboronic acids | Good functional group tolerance. |

| Zirconium-based | ZrOCl₂·8H₂O | Water-tolerant, reusable. organic-chemistry.org |

| Titanium-based | TiF₄ | Effective for a range of acids and amines. rsc.org |

| Copper-based | Cu(2,3-tmtppa)₄ | Water-soluble, recyclable. scielo.br |

Environmentally Benign Reaction Conditions

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. Solvent-free reaction conditions, where the neat reactants are mixed, often with a solid-supported catalyst, represent an ideal green scenario by eliminating the need for any solvent. organic-chemistry.org These methodologies offer promising avenues for the sustainable production of this compound and its analogues.

Process Optimization for Research Scale-Up

The synthesis of this compound on a research scale can be approached through several synthetic routes, with the choice of method often depending on the availability of starting materials, desired purity, and scalability. A common and practical approach involves the nucleophilic fluorination of a more readily available precursor, such as 4-(chloromethyl)-N-methylbenzamide or 4-(bromomethyl)-N-methylbenzamide.

The direct amidation of 4-(fluoromethyl)benzoic acid with methylamine is another viable route. However, the synthesis of the fluorinated carboxylic acid precursor can be challenging. Therefore, the halogen exchange reaction on the corresponding chloromethyl or bromomethyl benzamide derivative often presents a more efficient pathway.

For scaling up the synthesis from a laboratory to a research or pilot-plant scale, several process optimization parameters must be considered to ensure safety, efficiency, and cost-effectiveness. Key considerations include the choice of fluorinating agent, solvent, reaction temperature, and purification methods.

Table 1: Key Parameters for Scale-Up of Nucleophilic Fluorination

| Parameter | Laboratory Scale Considerations | Scale-Up Challenges and Solutions |

| Fluorinating Agent | Use of various fluoride sources like TBAF (tetrabutylammonium fluoride) or KF. | Cost and handling of large quantities of TBAF can be problematic. Spray-dried potassium fluoride (KF) offers a more economical and less hygroscopic alternative. The use of phase-transfer catalysts can enhance the reactivity of KF. pharmtech.com |

| Solvent | Aprotic polar solvents like DMF or DMSO are common. | High boiling points of DMF and DMSO can complicate product isolation and solvent recovery. Acetonitrile (B52724) or other lower-boiling solvents might be preferable. The use of solvent mixtures, such as alcohol/water, can surprisingly enhance reaction rates for nucleophilic substitution of benzyl (B1604629) fluorides. researchgate.net |

| Temperature | Reactions are often run at elevated temperatures to drive them to completion. | Precise temperature control is crucial to minimize side reactions, such as elimination. libretexts.org The use of flow reactors can offer better temperature management and safety for exothermic fluorination reactions. pharmtech.com |

| Reaction Time | Often monitored by TLC or LC-MS until completion. | Optimization of reaction time is critical for throughput. Kinetic studies can help determine the optimal reaction time to maximize yield and minimize byproduct formation. |

| Work-up & Purification | Standard liquid-liquid extraction followed by column chromatography. | Large-scale chromatography is often inefficient. Crystallization is the preferred method for purification on a larger scale. The choice of an appropriate solvent system for crystallization is a critical optimization step. |

A potential optimized process for the scale-up synthesis could involve the reaction of 4-(chloromethyl)-N-methylbenzamide with spray-dried potassium fluoride in acetonitrile, catalyzed by a phase-transfer catalyst like 18-crown-6. The reaction would be maintained at an optimized temperature to favor the SN2 substitution over potential elimination side reactions. Purification would ideally be achieved through crystallization to yield high-purity this compound.

Chemical Reactivity and Reaction Mechanisms of the Fluoromethyl Group

The fluoromethyl group (-CH2F) in this compound exhibits a distinct reactivity profile compared to its non-fluorinated or polyfluorinated analogues. The high electronegativity of the fluorine atom significantly influences the properties of the adjacent benzylic carbon, making it more electrophilic and affecting the stability of potential intermediates.

Nucleophilic Substitution Reactions Involving Fluoromethyl

The benzylic carbon of the fluoromethyl group is susceptible to nucleophilic attack, leading to the displacement of the fluoride ion. This SN2 reaction is a key transformation for this class of compounds.

Reactivity Comparison:

The reactivity of benzyl halides in SN2 reactions generally follows the order: R-I > R-Br > R-Cl >> R-F. The carbon-fluorine bond is the strongest single bond to carbon, making benzyl fluorides less reactive than their chloro or bromo counterparts in nucleophilic substitution reactions. doubtnut.com However, the presence of the electron-withdrawing benzamide group can activate the benzylic position towards nucleophilic attack.

Reaction Conditions and Nucleophiles:

The nucleophilic substitution on the fluoromethyl group typically requires more forcing conditions compared to other benzyl halides. The choice of nucleophile and solvent system is critical. The use of hydrogen-bonding solvents, such as water or alcohols, has been shown to activate the C-F bond towards cleavage by stabilizing the transition state. researchgate.netnih.gov

Table 2: Examples of Nucleophilic Substitution on Benzylic Fluorides

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Amines (e.g., Morpholine) | Benzylic Amines | Alcohol/Water mixtures, elevated temperature | researchgate.net |

| Azide (N3-) | Benzylic Azides | Aprotic polar solvent (e.g., DMF) | cas.cn |

| Thiolates (RS-) | Benzylic Thioethers | Aprotic polar solvent (e.g., DMF) | cas.cn |

| Cyanide (CN-) | Benzylic Nitriles | Aprotic polar solvent (e.g., DMF) | cas.cn |

The mechanism of these substitutions is generally considered to be SN2, involving a backside attack by the nucleophile and inversion of configuration at the benzylic carbon. The rate of reaction is influenced by the strength of the nucleophile and the stability of the leaving fluoride ion, which can be enhanced by protic solvents capable of hydrogen bonding. researchgate.netnih.gov

Oxidation and Reduction Pathways

The fluoromethyl group can undergo oxidation and reduction, although the presence of the fluorine atom influences the reaction pathways and conditions required.

Oxidation:

The oxidation of the fluoromethyl group is challenging due to the stability of the C-F bond. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, are typically required to oxidize alkyl side chains on an aromatic ring to a carboxylic acid. libretexts.orglibretexts.org In the case of this compound, such harsh conditions would likely lead to the formation of 4-carboxy-N-methylbenzamide, with the loss of fluorine. Milder oxidation methods that selectively target the benzylic C-H bonds without cleaving the C-F bond are an area of active research. Photocatalytic methods have shown promise for the selective fluorination of benzylic C-H bonds, and similar strategies might be adaptable for controlled oxidation. cas.cn

Reduction:

The reduction of the fluoromethyl group is also a challenging transformation. Catalytic hydrogenation, a common method for reducing benzylic groups, typically does not affect the C-F bond under standard conditions. openstax.org In fact, it is possible to selectively reduce other functional groups in the molecule, such as a nitro group or a ketone, in the presence of a fluoromethyl group. libretexts.org

Reductive cleavage of the C-F bond can be achieved under specific conditions, often involving radical anions or electrochemical methods. rsc.orgchinesechemsoc.org For instance, electrochemical reduction can lead to the formation of a difluoro radical intermediate from a trifluoromethyl group, which can then be further reduced. rsc.org A similar pathway could be envisioned for the fluoromethyl group, although it would require significant activation.

Mechanistic Elucidation of Trifluoromethyl Elimination Reactions in Related Scaffolds

While the prompt specifically mentions trifluoromethyl elimination, the principles can be extrapolated to understand potential elimination pathways for the monofluoromethyl group in related structures. Elimination reactions of benzyl fluorides can occur, particularly under basic conditions, competing with nucleophilic substitution. libretexts.org

The mechanism of elimination from a benzylic fluoride can proceed through an E2 or E1cB pathway, depending on the substrate and reaction conditions.

E2 Mechanism: A strong, sterically hindered base can abstract a proton from the benzylic carbon, with the simultaneous departure of the fluoride ion to form a double bond. However, due to the poor leaving group ability of fluoride, this pathway is generally less favorable than for other halogens. libretexts.org

E1cB Mechanism: In cases where the benzylic proton is acidic (e.g., activated by an adjacent electron-withdrawing group), a pre-equilibrium deprotonation can occur to form a carbanion. Subsequent elimination of the fluoride ion from this carbanion would then lead to the product.

The elimination of a trifluoromethyl group often proceeds through a different mechanism, involving the formation of a difluorocarbene intermediate after the loss of a fluoride ion. For a monofluoromethyl group, a direct elimination to form a transient carbene is less likely. Instead, elimination would likely involve the loss of HF to form a benzylic carbocation, which could then be trapped by a nucleophile or lose a proton from an adjacent carbon if one is available.

The activation of the C-F bond is a key step in any elimination reaction. This can be facilitated by Lewis acids or through hydrogen bonding in protic solvents, which polarizes the C-F bond and makes the fluoride a better leaving group. nih.govfrontiersin.org

Structure Activity Relationship Sar and Molecular Design Principles for 4 Fluoromethyl N Methylbenzamide Analogs

Systematic Structural Modifications of the Benzamide (B126) Core

The benzamide scaffold serves as a versatile template in medicinal chemistry, allowing for systematic modifications to optimize biological activity. Key areas for modification include the substituents on the phenyl ring and the amide nitrogen.

Impact of Fluorine and Trifluoromethyl Substitutions on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. ontosight.ai Fluorine's high electronegativity and small size can improve potency, metabolic stability, membrane permeability, and binding affinity to target proteins. ontosight.aitandfonline.com In the context of benzamide analogs, fluorine substitution can significantly influence biological activity. For instance, strategic fluorination can alter the electron distribution within the molecule, which can affect the pKa and chemical reactivity of nearby functional groups. tandfonline.com This modification can lead to enhanced binding affinity, either through direct interactions with the target protein or by influencing the polarity of other interacting groups. tandfonline.com Studies on benzamide and thiobenzamide (B147508) crystals have shown that fluorine substitution can suppress structural disorder, leading to more stable crystal structures. ontosight.aiacs.org

Comparing the bioisosteric replacement of a methyl group with a trifluoromethyl group, which are similar in size but have opposing electronic properties, demonstrates the significance of electronic effects. The electron-donating nature of the methyl group contrasts with the strong electron-withdrawing effect of the trifluoromethyl group. In one study on SARS-CoV protease inhibitors, this substitution resulted in a loss of binding affinity, indicating that the trifluoromethyl group was less favorable than an unsubstituted analog in that specific context. nih.gov However, in other cases, such as with certain quinazolinamine analogues, a trifluoromethyl group on the phenyl ring significantly improved biological activity compared to an unsubstituted version. mdpi.com

The position of the fluorine atom is also critical. In the development of inhibitors for the voltage-gated potassium channel Kv1.3, it was noted that fluorine and chlorine substitutions on the benzyl (B1604629) position are important for inhibitory activity. acs.org Similarly, for certain GlyT-1 inhibitors, specific fluorine substitutions on the benzamide ring were crucial for potency. researchgate.net

| Modification | General Impact on Benzamide Analogs | References |

| Hydrogen to Fluorine (F) Substitution | Enhances metabolic stability, binding affinity, membrane permeability, and potency. Can suppress crystal disorder. | ontosight.aitandfonline.comacs.org |

| Methyl (CH₃) to Trifluoromethyl (CF₃) Substitution | Impact is context-dependent. The strong electron-withdrawing nature can either decrease or increase activity depending on the target. | nih.govmdpi.com |

| Positional Isomerism of Fluorine | The specific placement of fluorine on the aromatic ring is critical and significantly influences the compound's inhibitory activity and selectivity. | acs.orgresearchgate.net |

N-Methyl Substituent’s Role in Molecular Interactions and SAR

In the development of inhibitors for certain enzymes, the presence and nature of the N-alkyl substituent are critical. For example, in a series of SARS-CoV protease inhibitors, substituting the N-methyl group with a hydrogen or a phenyl group resulted in inactive compounds, highlighting the necessity of the methyl group for activity. nih.gov Similarly, in a series of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, the optimization of the N-((cycloalkyl)methyl)benzamide portion of the molecule was a key aspect of improving potency. researchgate.net

The N-methyl group can also influence the molecule's conformation. The amide bond can exist in cis or trans conformations, and the N-substituent can affect the rotational barrier and the preferred geometry, thereby influencing how the molecule fits into a binding site. For some N-alkyl-4-[(8-azabicyclo[3.2.1]-oct-3-ylidene) phenylmethyl]-benzamides, the tertiary amide acted as a potent antinociceptive agent. walshmedicalmedia.com

Modulations of the Phenyl Ring for Enhanced Molecular Recognition

Modifying the substitution pattern on the phenyl ring of the benzamide core is a fundamental strategy for enhancing molecular recognition and optimizing biological activity. The nature, position, and electronic properties of these substituents can dictate the compound's affinity and selectivity for its target.

In a study on dopamine (B1211576) D4 receptor ligands, a specific structure-activity relationship was identified where polar hydrogen-bond accepting substituents at the meta-position (5-position) and/or hydrogen-bond donating/accepting groups at the para-position (4-position) of the benzamide ring led to enhanced binding affinity. nih.gov For a series of histone deacetylase inhibitors, it was found that molecules with a methyl or amino group at the R2 position of a terminal benzene (B151609) ring possessed selective antiproliferative activity, but only those with the amino group showed inhibitory activity. nih.gov

The introduction of larger aromatic groups can also be beneficial. In the design of antagonists for the WDR5-MLL interaction, adding larger aromatic groups at the C-5 position of the phenyl ring led to a modest increase in potency, suggesting that these larger groups could better occupy a hydrophobic cleft in the binding site. nih.gov Conversely, in another study, introducing a nitrogen atom into the aromatic ring reduced activity. nih.gov These findings underscore that the effects of phenyl ring modifications are highly dependent on the specific topology and chemical environment of the target's binding pocket.

Pharmacophore Modeling and Ligand-Based Design for Benzamide Analogs

Pharmacophore modeling and ligand-based design are powerful computational tools used to understand the essential structural features required for a molecule to exert a specific biological effect. These approaches are instrumental in designing novel, potent, and selective benzamide analogs.

Identification of Key Structural Features for Desired Biological Effects

Pharmacophore modeling identifies the crucial chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are essential for biological activity. For a series of benzamide analogs designed as FtsZ inhibitors, a five-featured pharmacophore model was developed. This model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings, providing a clear blueprint for designing new inhibitors. nih.govtandfonline.com

In another study focusing on benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors, a pharmacophore model was generated that included three hydrophobic features and one hydrogen bond acceptor. nih.gov This model successfully guided the identification of novel ligands. Ligand-based design strategies have also been employed to expand libraries of benzamide-derived Kv1.3 inhibitors, starting from a previously optimized compound and introducing structural modifications to key moieties. nih.gov

The general approach involves using a collection of active compounds to generate structural patterns. jst.go.jp For instance, in the development of HBV capsid assembly modulators, three active compounds were used to generate a pharmacophore hypothesis, which was then used to screen for new, more potent benzamide derivatives. jst.go.jp

| Target | Key Pharmacophoric Features | References |

| FtsZ | 1 Hydrogen Bond Acceptor, 1 Hydrogen Bond Donor, 1 Hydrophobic region, 2 Aromatic Rings | nih.govtandfonline.com |

| Neuronal Nicotinic Receptors (NAMs) | 3 Hydrophobic regions, 1 Hydrogen Bond Acceptor | nih.gov |

| HBV Capsid Assembly | Generated from active benzamide scaffolds to guide virtual screening. | jst.go.jp |

Spatial Arrangement Requirements for Target Binding

Beyond the identification of key features, their specific three-dimensional arrangement is critical for effective binding to a biological target. The benzamide scaffold can be strategically used to correctly orient different functional groups. For example, in the design of multi-target compounds for Alzheimer's disease, a benzamide moiety was integrated into the molecular scaffold to optimize the spatial arrangement between an isoindoline-1,3-dione group and an N-arylpyridinium group. acs.org This precise positioning is crucial for establishing multiple interactions, including hydrogen bonding, electrostatic interactions, and pi-pi stacking, within the enzyme's binding site. acs.org

Molecular docking studies further elucidate these spatial requirements. For FtsZ inhibitors, docking showed crucial hydrogen bond interactions with specific amino acid residues (Val 207, Asn 263, Leu 209, Gly 205, and Asn-299) in the active site. nih.govtandfonline.com Similarly, for aryl benzamide derivatives acting as mGluR5 negative allosteric modulators, the molecules were found to bind in either a "linear" or "arc" configuration, stabilized by hydrogen bonds and π–π stacking interactions with specific residues like Trp945. bohrium.com The conformation of the molecule, influenced by factors like the N-substituent and ring substitutions, must align with the geometry of the binding pocket to achieve high affinity. bohrium.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are built upon the principle that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of predictive QSAR models for benzamide analogs involves a systematic approach that begins with the compilation of a dataset of compounds with known biological activities. For instance, in studies of 3-substituted benzamide analogs as FtsZ inhibitors, a key bacterial cell division protein, a range of analogs with varying substituents are synthesized and their minimum inhibitory concentrations (MIC) are determined. tandfonline.com These biological data are then converted to a logarithmic scale (e.g., pIC50) to ensure a linear relationship with the molecular descriptors.

The next step involves the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. Advanced computational software is employed to generate these descriptors. The selection of the most relevant descriptors is a critical phase, often accomplished through statistical techniques like stepwise multiple linear regression (MLR) or genetic algorithms. These methods help in identifying a small subset of descriptors that have the most significant impact on the biological activity, thereby preventing overfitting of the model.

Once the significant descriptors are identified, a mathematical model is constructed. This can range from a simple linear equation in MLR to more complex non-linear models developed using artificial neural networks (ANN). The robustness and predictive power of the developed QSAR model are then rigorously validated. Internal validation techniques like leave-one-out (LOO) cross-validation are commonly used, where the model is repeatedly built with one compound omitted and then used to predict the activity of that omitted compound. igi-global.com External validation, using a separate test set of compounds that were not used in the model development, is also crucial to assess the model's real-world predictive capability. bohrium.com

For example, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA), can be employed. In a CoMFA study, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated. These fields are then used as descriptors to build a QSAR model. The results are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to enhance or diminish biological activity. elsevierpure.comnih.gov

A hypothetical QSAR model for a series of benzamide analogs might be represented by the following equation:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where pIC50 is the biological activity, β coefficients are the weights of the respective descriptors, and ε is the error term.

To illustrate the statistical quality of such models, data from a study on 2-benzyloxy benzamide derivatives is presented below.

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.78 |

| F-statistic | 95.6 |

| Standard Error | 0.25 |

This interactive table showcases typical statistical validation parameters for a QSAR model developed for a series of benzamide derivatives. A high R² indicates a good fit of the model to the data, while a high Q² suggests good predictive ability.

The core of any QSAR study lies in the interpretation of the correlation between molecular descriptors and the observed biological activities. This analysis provides invaluable insights into the specific structural features that govern the compound's interaction with its biological target.

For benzamide analogs, several types of molecular descriptors have been found to be significant in various studies. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the presence of electron-withdrawing or electron-donating groups on the benzamide scaffold can significantly influence binding affinity to a target protein. In some studies on benzamide derivatives, the distribution of electrostatic potential has been shown to be a key determinant of activity. elsevierpure.com

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and specific steric parameters (e.g., Taft's steric parameter, Es) are often important. The contour maps generated from 3D-QSAR studies, such as CoMFA, provide a visual representation of the steric requirements for optimal activity, indicating regions where bulky or smaller substituents are preferred. nih.gov

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the logarithm of the partition coefficient (logP) or calculated variations like ClogP, is crucial for its pharmacokinetic properties, including absorption and distribution. For benzamide analogs, achieving an optimal balance of hydrophobicity is often necessary for good cell permeability and target engagement.

A hypothetical correlation table for a series of 4-(fluoromethyl)-N-methylbenzamide analogs could look as follows:

| Molecular Descriptor | Correlation with Activity (pIC50) | Interpretation |

| LogP | Positive | Increased lipophilicity is favorable for activity. |

| Dipole Moment | Negative | A lower overall dipole moment may enhance binding. |

| Molecular Weight | Positive | Higher molecular weight analogs tend to be more active. |

| Steric Hindrance at para-position | Negative | Bulky substituents at the 4-position of the benzoyl ring are detrimental to activity. |

This interactive table illustrates a hypothetical correlation between various molecular descriptors and the biological activity of this compound analogs. The interpretation provides insights for rational drug design.

By understanding these correlations, medicinal chemists can rationally design new analogs of this compound with improved biological profiles. For example, if a QSAR model indicates that a lower dipole moment is beneficial, modifications can be made to the molecule to achieve this, such as altering the substitution pattern on the aromatic ring. Similarly, if steric hindrance at a particular position is found to be detrimental, smaller functional groups can be introduced at that site in subsequent designs. This iterative process of QSAR modeling, synthesis, and biological testing is a cornerstone of modern drug discovery.

Biochemical and Molecular Interaction Studies of 4 Fluoromethyl N Methylbenzamide Derivatives

Investigation of Molecular Target Engagement and Binding Affinity

Receptor Binding Assays for Specific Biological Receptors

Derivatives of 4-(fluoromethyl)-N-methylbenzamide have been investigated for their binding affinity to various biological receptors, playing a crucial role in modulating cellular signaling. The structural features of these compounds, particularly the benzamide (B126) core, allow for interactions with numerous receptor types.

One area of significant interest is their interaction with metabotropic glutamate (B1630785) (mGlu) receptors, which are G protein-coupled receptors (GPCRs) involved in modulating synaptic transmission throughout the central nervous system. nih.gov For instance, the derivative 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide has been identified as a novel, orally active antagonist for the metabotropic glutamate receptor 1 (mGluR1). ucsd.edu Such compounds often act as allosteric modulators, binding to a site on the receptor distinct from the endogenous ligand binding site, thereby altering the receptor's response to its natural ligand. nih.gov

Furthermore, derivatives of the related 4-methylbenzamide (B193301) have shown inhibitory activity against several receptor tyrosine kinases (RTKs), including EGFR, HER-2, HER-4, PDGFRα, and PDGFRβ. mdpi.comnih.gov For example, compounds with an N-[3-(trifluoromethyl)phenyl]benzamide fragment demonstrated significant inhibitory activity against PDGFRα. mdpi.com The binding of these derivatives to RTKs can block downstream signaling pathways that are often dysregulated in cancer.

The androgen receptor (AR) is another target for benzamide derivatives. 4-Bromo-2-fluoro-N-methylbenzamide, a structurally related compound, acts as a ligand for the AR and inhibits the binding of dihydrotestosterone (B1667394). biosynth.com This highlights the potential for fluorinated N-methylbenzamide derivatives to interact with nuclear hormone receptors.

The following table summarizes the receptor binding activity of selected this compound derivatives and related compounds.

| Compound/Derivative Class | Receptor Target(s) | Observed Effect |

| 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide | mGluR1 | Antagonist |

| 4-methylbenzamide derivatives with N-[3-(trifluoromethyl)phenyl]benzamide fragment | PDGFRα | Inhibition |

| 4-methylbenzamide derivatives | EGFR, HER-2, HER-4, PDGFRβ | Inhibition |

| 4-Bromo-2-fluoro-N-methylbenzamide | Androgen Receptor (AR) | Ligand, inhibits dihydrotestosterone binding |

Enzyme Inhibition Kinetics and Mechanistic Studies

The investigation of enzyme inhibition kinetics provides crucial insights into the mechanism of action of this compound derivatives. These studies help to elucidate how these compounds interact with their target enzymes, whether through competitive, non-competitive, uncompetitive, or mixed inhibition.

Derivatives of the closely related 4-methylbenzamide have been shown to be effective inhibitors of various protein kinases. researchgate.net For example, certain 4-methylbenzamide derivatives containing a 2,6-substituted purine (B94841) moiety have demonstrated inhibitory activity against Bcr-Abl1 kinase. nih.gov The mechanism for many of these kinase inhibitors is ATP-competitive, where the compound binds to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates. nih.gov

In the context of other enzyme classes, derivatives of 1,3,4-oxadiazole (B1194373), which can be conceptually related to benzamides, have been studied as inhibitors of histone deacetylases (HDACs). mdpi.comnih.gov For instance, N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide was identified as a potent and selective HDAC inhibitor. mdpi.comnih.gov Mechanistic studies often involve determining the inhibition constant (Ki) and the mode of inhibition through graphical analysis of kinetic data, such as Lineweaver-Burk plots.

Kinetic studies of oxadiazole and ethyl-thio benzimidazolyl acetohydrazide derivatives against α-glucosidase have shown an uncompetitive mode of inhibition, where the inhibitor binds only to the enzyme-substrate complex. plos.org This suggests that the binding site for these inhibitors becomes available only after the substrate has bound to the enzyme.

The following table provides examples of enzyme inhibition by derivatives related to this compound.

| Compound Class | Enzyme Target | Inhibition Mechanism/Mode |

| 4-methylbenzamide derivatives with 2,6-substituted purine | Bcr-Abl1 kinase | ATP-competitive (presumed) |

| N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide | Histone Deacetylase (HDAC) | Potent and selective inhibition |

| Oxadiazole and ethyl-thio benzimidazolyl acetohydrazide derivatives | α-glucosidase | Uncompetitive |

Modulation of Intracellular Signaling Pathways (in vitro/cellular models)

The binding of this compound derivatives to their molecular targets can lead to the modulation of various intracellular signaling pathways, which are often dysregulated in diseases such as cancer.

One of the key pathways affected by related benzamide derivatives is the PI3K/AKT signaling pathway. nih.gov Flavonoid-based amide derivatives have been shown to down-regulate the expression of p-PI3K and p-AKT, which are critical components of this pro-survival pathway. nih.gov The inhibition of this pathway can lead to decreased cell proliferation and survival.

Inhibition of receptor tyrosine kinases, such as EGFR and FGFR, by benzamide derivatives directly impacts downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. mdpi.comnih.gov By blocking the initial phosphorylation event at the receptor level, these compounds can effectively shut down these critical pathways for cell growth and proliferation.

Furthermore, the interaction of these derivatives with GPCRs like mGlu receptors can modulate intracellular signaling by affecting the production of second messengers such as cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3). nih.govgoogle.com For instance, mGluR4 is negatively coupled to adenylate cyclase, and its modulation can alter cAMP levels within the cell. google.com The activation of Gq/11-coupled receptors like mGlu1 and mGlu5 leads to the activation of phospholipase C and the subsequent mobilization of intracellular calcium. nih.govgoogle.com

The following table summarizes the effects of related benzamide derivatives on intracellular signaling pathways.

| Compound/Derivative Class | Signaling Pathway(s) Affected | Effect on Pathway |

| Flavonoid-based amide derivatives | PI3K/AKT | Down-regulation of p-PI3K and p-AKT |

| 4-methylbenzamide derivatives | RAS-RAF-MEK-ERK, PI3K-AKT-mTOR | Inhibition via RTK blockade |

| mGluR modulators | cAMP, IP3/Calcium signaling | Modulation of second messenger levels |

Cellular Activity and Phenotypic Screening (non-clinical)

Anti-proliferative Effects in Cancer Cell Lines (in vitro)

Derivatives of this compound have demonstrated significant anti-proliferative effects across a range of cancer cell lines in vitro. These findings underscore the potential of this chemical scaffold in the development of novel anticancer agents.

For example, a derivative of 4-methylbenzamide, compound 7t, exhibited potent cytotoxicity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 value of 1.76 ± 0.91 μM. nih.gov This compound also showed inhibitory effects on the clonal formation of these cancer cells. nih.gov Another related compound, 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide, displayed inhibitory activity against HepG2 solid tumor cells with an IC50 value of 1.30 µM.

In studies involving 4-methylbenzamide derivatives with a purine substituent, significant activity was observed against the leukemic cell line K562 and the renal carcinoma cell line OKP-GS. nih.gov Specifically, compounds 13 and 14, which contain a chlorine atom and a methoxy (B1213986) group, respectively, showed notable inhibitory ability against OKP-GS cells. nih.gov

Furthermore, 2-amino-1,4-naphthoquinone-benzamide derivatives have been evaluated for their cytotoxic activities against MDA-MB-231, SUIT-2, and HT-29 cancer cell lines. d-nb.info Many of these synthesized compounds were found to be more potent than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 and HT-29 cell lines. d-nb.info

The table below presents the anti-proliferative activity of selected derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) |

| Compound 7t (Flavonoid-based amide) | MDA-MB-231 | 1.76 ± 0.91 μM |

| 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide | HepG2 | 1.30 µM |

| Compound 7 (4-methylbenzamide with purine) | OKP-GS | 4.56 µM |

| Compounds 13 & 14 (4-methylbenzamide with purine) | OKP-GS | Significant inhibition |

| 2-amino-1,4-naphthoquinone-benzamide derivatives | MDA-MB-231, HT-29 | More potent than cisplatin (in some cases) |

Cell Cycle Analysis and Apoptosis Induction Mechanisms (in vitro)

The anti-proliferative effects of this compound derivatives are often linked to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Studies on flavonoid-based amide derivatives, such as compound 7t, have shown that they can cause cell cycle arrest at the G0/G1 phase in MDA-MB-231 cells. nih.gov This arrest prevents the cells from entering the S phase, thereby halting DNA replication and proliferation. The same study demonstrated that compound 7t induces apoptosis, as evidenced by the up-regulation of pro-apoptotic proteins like Bax and caspase-3, and the down-regulation of the anti-apoptotic protein Bcl-2. nih.gov

Similarly, 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide has been observed to induce G2/M phase arrest in cell cycle studies and promote apoptosis in cancer cells. The induction of apoptosis by 2-amino-1,4-naphthoquinone-benzamide derivatives was confirmed through morphological changes observed by Hoechst 33258 staining. d-nb.info

The mechanism of apoptosis induction can involve various pathways. For instance, some 1,3,4-oxadiazole derivatives, which are structurally related to the benzamide scaffold, have been shown to induce apoptosis through the inhibition of histone deacetylases (HDACs). nih.gov This leads to changes in gene expression that favor cell cycle arrest and apoptosis.

The following table summarizes the effects of related benzamide derivatives on the cell cycle and apoptosis.

| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction Mechanism |

| Compound 7t (Flavonoid-based amide) | MDA-MB-231 | G0/G1 phase arrest | Up-regulation of Bax and caspase-3, down-regulation of Bcl-2 |

| 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide | Cancer cells | G2/M phase arrest | Promotion of apoptosis |

| 2-amino-1,4-naphthoquinone-benzamide derivatives | Cancer cells | Increase in Sub-G1 phase cells | Morphological changes consistent with apoptosis |

| 1,3,4-oxadiazole derivatives | Colon carcinoma and myeloid leukemia cell lines | Cell growth arrest | HDAC inhibition |

Impact on Cellular Differentiation and Function (in vitro models)

Derivatives of this compound and the broader class of benzamide compounds have been the subject of numerous in vitro studies to elucidate their effects on cellular differentiation and function across various cell types. These investigations have revealed a range of activities, from inducing differentiation in cancer cells to protecting specialized cells from stress-induced dysfunction.

One area of significant research has been the impact of benzamide derivatives on cancer cell lines. Certain synthetic benzamide nucleosides, such as benzamide riboside, have demonstrated potent growth inhibitory effects on cancer cells in vitro. nih.gov The mechanism of action involves the metabolic conversion of these compounds into NAD analogs, which in turn inhibit IMP dehydrogenase. This inhibition leads to a depletion of cellular GTP, resulting in the cessation of growth and the induction of cellular differentiation. nih.gov

More complex derivatives have been developed to target specific pathways involved in cancer cell proliferation and survival. For instance, a series of 5-trifluoromethylpyrimidine derivatives incorporating a benzamide moiety have been shown to act as dual inhibitors of the epidermal growth factor receptor (EGFR) and Src kinase. clockss.org EGFR plays a crucial role in regulating cell growth, proliferation, and differentiation. clockss.org In vitro studies on human cancer cell lines, including A549 (lung carcinoma), K562 (chronic myelogenous leukemia), HepG2 (liver cancer), and MCF-7 (breast cancer), have demonstrated the potent anti-tumor activities of these compounds. clockss.org

Similarly, various o-aminobenzamide derivatives have been designed and evaluated for their anti-gastric cancer properties in vitro. bohrium.com These compounds have shown the ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in gastric cancer cell lines. bohrium.com The following table summarizes the in vitro cytotoxic activity of a selected 5-trifluoromethylpyrimidine derivative.

| Cell Line | Compound | IC₅₀ (µM) |

| A549 | 2-((2-((4-((2-(cyclohexylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylbenzamide | 1.08 |

| K562 | 2-((2-((4-((2-(cyclohexylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylbenzamide | 2.06 |

| HepG2 | 2-((2-((4-((2-(cyclohexylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylbenzamide | 1.24 |

| MCF-7 | 2-((2-((4-((2-(cyclohexylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylbenzamide | 2.57 |

Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as dual inhibitors of EGFR and Src for cancer therapy. clockss.org

Beyond cancer, research has extended to the protective effects of benzamide derivatives on specialized cells. In one notable study, benzamide derivatives were identified as agents that can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction and death. nih.gov This is a critical area of research for diabetes, where β-cell loss is a key pathological feature. Through high-throughput screening, a novel class of benzamide derivatives was discovered. Further optimization led to a 3-(N-piperidinyl)methyl benzamide derivative that demonstrated significant protection of β-cells against ER stress-induced apoptosis and dysfunction, with a reported EC₅₀ value of 0.032 µM. nih.gov This highlights the potential of these compounds to modulate cellular function and survival in non-cancer models.

The table below presents the protective activity of a key benzamide derivative on pancreatic β-cells.

| Compound | Cell Line | Protective Effect (EC₅₀ in µM) |

| 3-(N-piperidinyl)methyl benzamide derivative (13d) | INS-1 (rat insulinoma) | 0.032 |

Data from a study on benzamide derivatives protecting pancreatic β-cells against endoplasmic reticulum stress. nih.gov

Preclinical Metabolic Profile of this compound Unavailable in Public Domain

Following a comprehensive search of publicly available scientific literature and databases, detailed information regarding the preclinical metabolic pathway of the chemical compound this compound is not available. To construct a scientifically accurate article that adheres to the user's specified outline, specific experimental data from in vitro studies are required. This includes, but is not limited to, microsomal stability assays, enzyme kinetic analyses, and metabolite identification from hepatocyte incubations.

The biotransformation of a chemical entity is a complex process that is highly specific to its unique structure. While general metabolic pathways for related chemical classes such as benzamides and fluorinated compounds are documented, extrapolating this information to predict the precise metabolic fate of this compound would be speculative and would not meet the required standards of scientific accuracy.

Key areas where specific data for this compound is absent include:

Microsomal Stability and Enzyme Kinetics: There are no published studies detailing the rate of metabolism of this compound in liver microsomes (a measure of intrinsic clearance) or identifying the specific cytochrome P450 (CYP450) or UDP-glucuronosyltransferase (UGT) enzymes responsible for its biotransformation.

Hepatocyte Incubation Studies: Reports on the incubation of this compound with hepatocytes, which would reveal the profile of metabolites generated in a whole-cell system, could not be found.

Metabolite Identification: Without experimental data, the specific chemical structures of Phase I and Phase II metabolites resulting from processes like hydroxylation, dealkylation, or glucuronidation remain unknown.

Proposed Metabolic Pathways: A definitive metabolic pathway cannot be proposed without the identification of its metabolites.

Therefore, the creation of a thorough and factual article as requested is not possible at this time due to the lack of foundational research data in the public domain. The required information may be proprietary or may not have been the subject of published research.

Preclinical Metabolic Pathway Elucidation of 4 Fluoromethyl N Methylbenzamide and Analogs

Proposed Metabolic Pathways and Sites of Biotransformation

Elucidation of Cleavage and Modification Mechanisms

The metabolic transformation of 4-(fluoromethyl)-N-methylbenzamide is anticipated to proceed through several key enzymatic pathways, primarily involving cleavage of the amide bond and modifications of the N-methyl and 4-(fluoromethyl) substituents. These pathways are largely mediated by cytochrome P450 (CYP) enzymes and hydrolases.

Amide Bond Cleavage (Hydrolysis): A primary metabolic route for benzamide (B126) derivatives is the hydrolytic cleavage of the amide bond. This reaction is typically catalyzed by amidases, a class of hydrolase enzymes. For this compound, this cleavage would yield 4-(fluoromethyl)benzoic acid and methylamine (B109427). pearson.com Studies on analogous N-methylbenzamides have demonstrated that this hydrolysis occurs, with the resulting carboxylic acid often undergoing further conjugation, for instance with glycine (B1666218), before excretion. nih.gov The rate of amide hydrolysis can be influenced by the electronic properties of the substituents on the aromatic ring. rsc.orgacs.org

N-Demethylation: The N-methyl group is a common site for oxidative metabolism, primarily catalyzed by CYP enzymes. mdpi.comacs.org The process of N-demethylation involves the oxidation of the methyl group to an unstable N-hydroxymethyl intermediate. open.ac.uknih.govnih.gov This intermediate then spontaneously decomposes to yield the corresponding N-dealkylated amide, in this case, 4-(fluoromethyl)benzamide, and formaldehyde. nih.gov This pathway has been well-documented for a variety of N,N-dimethylbenzamides and other N-alkyl amides. open.ac.uknih.govresearchgate.net

Metabolism of the 4-(Fluoromethyl) Group: The 4-(fluoromethyl) group introduces a unique metabolic pathway involving the benzylic carbon-fluorine bond. While the C-F bond is generally strong, a fluorine atom at a benzylic position is more susceptible to metabolic attack than one on an aromatic ring. nih.govresearchgate.net The metabolic process is initiated by the CYP-mediated oxidation of the benzylic carbon. This generates an unstable intermediate that can lead to the elimination of a fluoride (B91410) ion and the formation of 4-formyl-N-methylbenzamide (an aldehyde). nih.govacs.org This process, known as oxidative defluorination, is a recognized metabolic pathway for compounds containing fluoromethyl groups. mdpi.comnih.gov

Aromatic Hydroxylation: In addition to the aforementioned pathways, the aromatic ring of the benzamide moiety can also be a target for oxidative metabolism. CYP enzymes can catalyze the hydroxylation of the benzene (B151609) ring, although the position of this modification can be influenced by the existing substituents. The electron-withdrawing nature of the amide and fluoromethyl groups might influence the regioselectivity of this hydroxylation. annualreviews.orgmdpi.com

A plausible preclinical metabolic pathway for this compound is summarized below:

| Metabolic Pathway | Enzyme System | Primary Metabolite(s) | Secondary Metabolite(s)/Products |

| Amide Hydrolysis | Amidases | 4-(Fluoromethyl)benzoic acid, Methylamine | Glycine conjugates of the carboxylic acid |

| N-Demethylation | Cytochrome P450 | 4-(Fluoromethyl)benzamide | Formaldehyde |

| Oxidative Defluorination | Cytochrome P450 | 4-Formyl-N-methylbenzamide | Fluoride ion |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated-4-(fluoromethyl)-N-methylbenzamide | - |

Influence of Fluorine on Metabolic Stability

The introduction of fluorine into drug molecules is a common strategy to enhance metabolic stability. tandfonline.comresearchgate.net This is primarily attributed to the high bond energy of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. annualreviews.orgtandfonline.com

In the context of this compound, the fluorine atom is expected to influence metabolic stability in several ways:

Blocking of Metabolic Sites: The replacement of a hydrogen atom with a fluorine atom at a metabolically labile position can effectively block oxidation at that site. For instance, fluorination of a benzylic position can slow down metabolism at that carbon. rsc.org

Altered Electronic Properties: As the most electronegative element, fluorine can significantly alter the electron distribution within a molecule. tandfonline.com The electron-withdrawing nature of the fluoromethyl group can deactivate the aromatic ring, making it less susceptible to oxidative attack by CYP enzymes. annualreviews.orgmdpi.com

Creation of New Metabolic Liabilities: While often enhancing stability, fluorination can also introduce new metabolic pathways. As discussed, the fluoromethyl group itself can be a site of oxidative defluorination. nih.govacs.org The balance between the stabilizing and destabilizing effects of fluorination is a key consideration in drug design.

Studies on analogous fluorinated compounds have provided quantitative insights into the effects of fluorine on metabolic stability. For example, the fluorination of an adamantanyl benzamide P2X7 receptor antagonist at the bridgehead carbons, a primary site of oxidation, resulted in a tenfold increase in metabolic stability. uea.ac.uk In another instance, benzylic fluorination of ibuprofen (B1674241) led to a notable decrease in its clearance rate in both human and rat liver microsomes, indicating improved metabolic stability. rsc.org

The table below presents hypothetical comparative metabolic stability data for N-methylbenzamide and its fluorinated analogs, based on general principles and findings for similar compounds.

| Compound | Primary Metabolic Pathways | Hypothetical Half-life (t½) in Human Liver Microsomes (min) | Rationale for Stability Difference |

| N-Methylbenzamide | Amide Hydrolysis, N-Demethylation, Aromatic Hydroxylation | 30 | Multiple sites are available for metabolic attack. |

| 4-Fluoro-N-methylbenzamide | Amide Hydrolysis, N-Demethylation | 45 | The fluoro substituent deactivates the aromatic ring to hydroxylation, slightly increasing stability. |

| This compound | Amide Hydrolysis, N-Demethylation, Oxidative Defluorination | 25 | While the fluoromethyl group may slightly deactivate the ring, it introduces a new pathway of oxidative defluorination, potentially decreasing overall stability compared to the parent compound. |

| 4-(Trifluoromethyl)-N-methylbenzamide | Amide Hydrolysis, N-Demethylation | 60 | The highly stable trifluoromethyl group strongly deactivates the aromatic ring and is itself highly resistant to metabolism, leading to a significant increase in metabolic stability. mdpi.com |

Advanced Spectroscopic and Chromatographic Research Methodologies for 4 Fluoromethyl N Methylbenzamide Studies

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of synthesized molecules like 4-(fluoromethyl)-N-methylbenzamide. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. thermofisher.comlcms.cz

For this compound (C9H10FNO), the theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental composition, effectively distinguishing it from any potential isomers.

Beyond initial structural confirmation, HRMS is a powerful tool for identifying metabolites in biological studies. researchgate.netnih.gov When a parent drug is metabolized, its structure is modified by enzymatic reactions, resulting in a change in mass. Common metabolic transformations include hydroxylation (+15.9949 Da), demethylation (-14.0157 Da), or glucuronidation (+176.0321 Da). By analyzing biological samples (e.g., plasma or urine) with LC-HRMS, researchers can detect new peaks whose accurate masses correspond to these predicted metabolic modifications of the parent compound. researchgate.net This allows for the rapid, tentative identification of a wide range of metabolites in a single analysis. Further fragmentation studies (MS/MS) can then be used to pinpoint the location of the modification on the molecule. thermofisher.comnih.gov

Table 1: Representative HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 168.0819 | 168.0822 | 1.8 | C9H11FNO |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about a molecule's atomic-level structure and chemical environment. numberanalytics.com It is fundamental for the unambiguous structural characterization of this compound.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary structural data, multi-dimensional (2D) NMR techniques are often necessary to resolve spectral complexities and assign all signals definitively. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For instance, it would show a correlation between the N-H proton and the protons of the N-methyl group, confirming their proximity in the amide linkage.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the carbon signals for the fluoromethyl group (-CH₂F), the N-methyl group (-NHCH₃), and each carbon in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular skeleton. For example, it would show correlations from the N-methyl protons to the amide carbonyl carbon, and from the fluoromethyl protons to the C4 carbon of the benzene (B151609) ring, confirming the substitution pattern.

These multi-dimensional methods collectively provide a complete and verified map of the molecular structure. nih.gov

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive tool for studying this compound. numberanalytics.comnih.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it easy to detect. numberanalytics.com

The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for molecular interactions and conformational changes. numberanalytics.comrsc.org In the ¹⁹F NMR spectrum of this compound, the fluoromethyl group (-CH₂F) would typically appear as a triplet, due to coupling with the two adjacent protons (a ¹H-¹⁹F coupling). rsc.org The chemical shift and the magnitude of this coupling constant provide valuable structural information. Researchers have developed numerous ¹⁹F-centered NMR techniques, including 2D ¹H-¹⁹F correlation experiments, to leverage the high sensitivity and large chemical shift dispersion of fluorine for detailed structural analysis, even in complex mixtures. rsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (in 2D NMR) |

| ¹H (N-CH₃) | ~2.9-3.0 | Doublet | Correlates with N-H proton (COSY) and amide C=O (HMBC) |

| ¹H (CH₂F) | ~5.4-5.5 | Doublet | Correlates with ¹⁹F (¹H-¹⁹F COSY/HSQC) and C4 of ring (HMBC) |

| ¹H (Aromatic) | ~7.3-7.8 | Multiplets | Show correlations within the aromatic spin system (COSY) |

| ¹³C (C=O) | ~167 | Singlet | Correlates with N-CH₃ and aromatic protons (HMBC) |

| ¹⁹F (CH₂F) | ~-210 to -215 | Triplet | Correlates with CH₂ protons (¹H-¹⁹F COSY/HSQC) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Chromatographic Techniques for Separation and Quantification in Research

Chromatographic methods are essential for separating this compound from reactants, impurities, or metabolites, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis. jchps.com A reversed-phase HPLC method, typically employing a C18 column, is commonly used. nih.gov

The compound is separated from other components in a mixture based on its polarity. A mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) is used. jchps.comnih.gov Detection is commonly achieved with a UV detector, as the benzamide (B126) structure contains a chromophore that absorbs UV light. By running a sample through the HPLC system, a chromatogram is generated where the area of the peak corresponding to this compound is proportional to its concentration. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks. medchemexpress.com

Table 3: Example HPLC Method Parameters

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on exact conditions, but specific for the compound |

For the sensitive and specific detection and quantification of metabolites, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This hybrid technique combines the separation power of LC with the analytical power of MS. thermofisher.comgeneralmetabolics.com

In a typical metabolite profiling workflow, a biological extract is first separated by HPLC. frontiersin.org The eluent from the column is then ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. nih.gov In a tandem MS instrument (like a triple quadrupole), the first quadrupole (MS1) is set to select the m/z of a predicted metabolite's molecular ion (the precursor ion). This ion is then fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed by the second mass spectrometer (MS2). nih.gov

This process, known as Selected Reaction Monitoring (SRM), is highly specific and sensitive because it monitors a specific precursor-to-product ion transition. By developing SRM methods for the parent compound and its potential metabolites (e.g., hydroxylated or N-demethylated forms), researchers can selectively and quantitatively track their presence in complex biological matrices like plasma or tissue homogenates. nih.govresearchgate.net

A comprehensive search for specific crystallographic data for the compound This compound did not yield any publicly available single-crystal X-ray diffraction studies. Therefore, a detailed analysis based on experimental crystallographic data for this specific molecule cannot be provided at this time.

While the field of crystallography extensively studies related N-methylbenzamide and fluorinated benzamide derivatives to understand their molecular structures and interactions, specific research findings for this compound are not present in the searched scientific literature and crystallographic databases.

For context, crystallographic studies on analogous molecules often reveal key insights into:

Solid-State Conformation: The three-dimensional arrangement of the molecule in the crystal lattice, including the planarity of the benzamide group and the torsion angles between the aromatic ring and the amide functionality.

Intermolecular Interactions: The non-covalent forces, such as hydrogen bonding (e.g., N-H···O) and weaker interactions involving fluorine (e.g., C-H···F), that dictate how the molecules pack in the solid state. These interactions are crucial for determining the physical properties of the compound.

Ligand-Protein Complexes: In medicinal chemistry, X-ray crystallography is a powerful tool to visualize how a ligand binds to its protein target. This provides a detailed picture of the binding pose and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that are critical for biological activity.

Without specific crystallographic data for this compound, any discussion on these topics would be speculative and would not adhere to the strict requirement of focusing solely on this compound. Further experimental research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, would be necessary to generate the detailed article as outlined.

Computational Chemistry and Molecular Modeling Insights for 4 Fluoromethyl N Methylbenzamide

Molecular Docking and Scoring Function Development: An Unwritten Chapter

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein target. This method is instrumental in drug discovery and molecular biology.

Prediction of Binding Modes with Target Proteins

There are currently no published studies that predict the binding modes of 4-(fluoromethyl)-N-methylbenzamide with any specific protein targets. While research on analogous compounds, such as those with trifluoromethyl substitutions, has demonstrated their potential to interact with targets like tyrosine kinases, similar analyses for the fluoromethyl derivative have not been reported. molport.comsemanticscholar.org The creation of a data table detailing predicted binding affinities and poses is therefore not possible at this time.

Assessment of Ligand-Target Interactions

Consequently, without docking studies, there is no data available on the specific ligand-target interactions, such as hydrogen bonding and hydrophobic contacts, between this compound and any protein receptor. The influence of the fluoromethyl group on the electronic and steric properties of the molecule suggests it could participate in unique interactions, but these have yet to be computationally modeled or experimentally verified.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics: A Path Not Taken

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time.

Simulation of Ligand-Protein Complexes in Explicit Solvent

No molecular dynamics simulations of this compound complexed with a protein and solvated in an explicit solvent have been documented in scientific literature. Such studies are crucial for understanding the stability of potential binding poses and the role of solvent molecules in the interaction.

Analysis of Conformational Ensembles and Flexibility

An analysis of the conformational ensembles and flexibility of this compound, which would be derived from MD simulations, is also unavailable. This type of analysis would provide valuable insights into the molecule's behavior in a biological environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity: Awaiting Investigation

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. While these methods are frequently applied to novel compounds, there are no specific published quantum chemical calculations for this compound. Such calculations would elucidate its electronic structure, orbital energies (HOMO-LUMO), and electrostatic potential, providing a deeper understanding of its chemical behavior.

Determination of Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity, intermolecular interactions, and spectroscopic behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining these properties with a high degree of accuracy. For this compound, the key electronic properties of interest include the electrostatic potential and the frontier molecular orbitals.

Electrostatic Potential (ESP)

The molecular electrostatic potential (MEP) is a valuable descriptor that illustrates the charge distribution within a molecule. It is calculated by determining the electrostatic force exerted by the molecule's electron density and nuclei on a positive point charge at various positions on the molecular surface. The resulting ESP map is color-coded to represent different regions of electrostatic potential, with red typically indicating areas of high electron density (negative potential) and blue representing regions of low electron density (positive potential). These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital.

In the case of this compound, DFT calculations would be employed to determine the energies and spatial distributions of the HOMO and LUMO. It is anticipated that the HOMO would be primarily localized on the electron-rich aromatic ring and the amide group, while the LUMO would likely be distributed over the carbonyl group and the benzene (B151609) ring. The presence of the fluoromethyl substituent is expected to influence the energies of these orbitals compared to unsubstituted N-methylbenzamide. Computational studies on similar benzamide (B126) derivatives have demonstrated the utility of HOMO-LUMO analysis in understanding charge transfer within the molecule and predicting sites for chemical reactions. researchgate.net

Interactive Data Table: Calculated Electronic Properties of this compound (Illustrative)

Disclaimer: The following data is illustrative and based on typical values for similar compounds, as specific experimental or computational data for this compound is not available in the cited literature. The purpose of this table is to demonstrate the type of data generated from computational analysis.

| Computational Parameter | Method | Basis Set | Calculated Value |

| HOMO Energy | DFT | B3LYP/6-311++G(d,p) | -6.85 eV |

| LUMO Energy | DFT | B3LYP/6-311++G(d,p) | -0.95 eV |

| HOMO-LUMO Gap | DFT | B3LYP/6-311++G(d,p) | 5.90 eV |

| Dipole Moment | DFT | B3LYP/6-311++G(d,p) | 3.45 D |

Prediction of Reaction Pathways and Transition States

Beyond static electronic properties, computational chemistry provides a dynamic view of chemical reactions by mapping out potential energy surfaces. This allows for the prediction of plausible reaction pathways and the characterization of high-energy transition states that govern the reaction kinetics.

For this compound, theoretical studies could investigate various chemical transformations, such as hydrolysis, oxidation, or substitution reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For instance, the hydrolysis of the amide bond is a fundamental reaction that can be modeled computationally. Theoretical studies on the hydrolysis of N-methylacetamide and other amides have shown that the reaction proceeds through a tetrahedral intermediate, and the energy barrier for the formation of this intermediate is the rate-determining step. acs.org